3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a cyclopenta[c]pyridazine moiety, making it a unique structure with diverse biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, also known as 1-benzyl-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known that compounds of similar structure can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and MAPK14 could result in changes in the protein’s activity, leading to alterations in downstream cellular processes .
Biochemical Pathways
These include the MAPK signaling pathway, which plays a key role in various cellular functions such as cell growth, differentiation, and apoptosis .
Result of Action
Given its target, it can be inferred that it may influence cellular processes regulated by mapk14, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-benzylpiperazine with a suitable cyclopentadiene derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
- 1,2,4-Triazolo[4,3-b]pyridazine derivatives
Uniqueness
3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine stands out due to its unique combination of a piperazine ring and a cyclopenta[c]pyridazine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-5-15(6-3-1)14-21-9-11-22(12-10-21)18-13-16-7-4-8-17(16)19-20-18/h1-3,5-6,13H,4,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCODCMIXCRQQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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